molecular formula C7H10N4O B1459638 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide CAS No. 1621324-37-5

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B1459638
CAS No.: 1621324-37-5
M. Wt: 166.18 g/mol
InChI Key: IJCQELYQBCNKGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide: is a heterocyclic compound with a molecular formula of C6H9N3O It is part of the imidazo[1,2-a]pyrazine family, known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,2-diamines with α,β-unsaturated carbonyl compounds, followed by cyclization to form the imidazo[1,2-a]pyrazine core. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it useful in the development of new therapeutic agents.

Medicine: In medicine, derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
  • Ethyl 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
  • 7-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde

Comparison: Compared to its analogs, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide is unique due to the presence of the carboxamide group, which can enhance its hydrogen bonding capabilities and influence its biological activity. This functional group can also affect the compound’s solubility and stability, making it distinct from other similar compounds.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-7(12)5-4-11-2-1-9-3-6(11)10-5/h4,9H,1-3H2,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCQELYQBCNKGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(N=C2CN1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide
Reactant of Route 2
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide
Reactant of Route 3
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide
Reactant of Route 4
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide
Reactant of Route 5
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide
Reactant of Route 6
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.